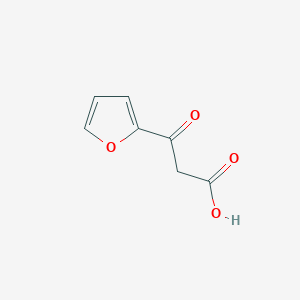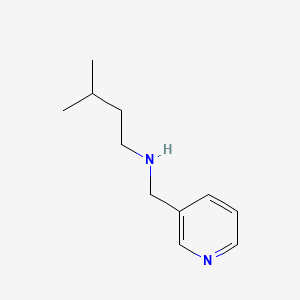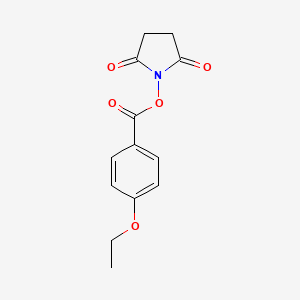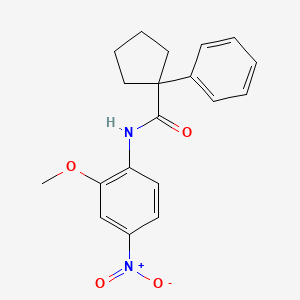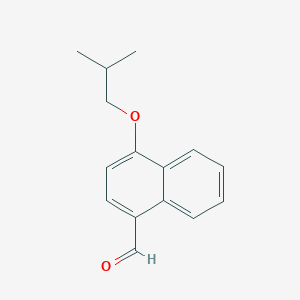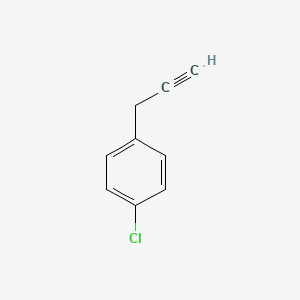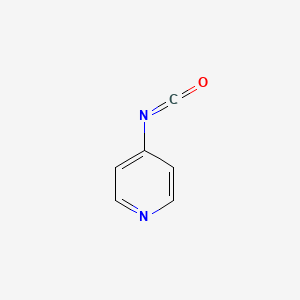
4-Isocyanatopyridine
概要
説明
4-Isocyanatopyridine is a copper complex that exhibits supramolecular and metal ion properties . It binds to halide ions, forming bidentate ligands, which allow it to be used as an antibacterial agent . It has been shown to have potent antibacterial activity against Gram-positive bacteria, in particular Staphylococcus aureus .
Molecular Structure Analysis
The molecular formula of this compound is C6H4N2O . Its average mass is 120.109 Da and its monoisotopic mass is 120.032364 Da .Physical And Chemical Properties Analysis
This compound has a melting point of 160-161 °C . Its density is 1.1±0.1 g/cm3 and its boiling point is 181.9±13.0 °C at 760 mmHg . The vapour pressure is 0.8±0.3 mmHg at 25°C . The molar refractivity is 34.6±0.5 cm3 .科学的研究の応用
- Pyridine-Containing Ureas and Carbamates : Pyridine-substituted ureas and carbamates are of particular interest. New synthetic methods for these compounds have been explored .
- Materials Science : These compounds also contribute to materials science, where their unique properties can enhance material performance .
- This compound reacts with secondary cyclic amines in the presence of a base, allowing the synthesis of unsymmetrical ureas .
Synthesis and Methods
Biological Applications
Hidden Isocyanate Applications
Proteome Studies and Inhibition
作用機序
Target of Action
4-Isocyanatopyridine is a copper complex that exhibits supramolecular and metal ion properties . It has been shown to covalently target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, making them primary targets for the compound’s action.
Mode of Action
The compound binds to halide ions, forming bidentate ligands . This interaction allows it to inhibit bacterial pathogens by covalently modifying the active site cysteines of its target enzymes . The covalent binding to the catalytic site results in functional inhibition of the enzymes .
Biochemical Pathways
The affected pathways include the fatty acid biosynthetic process and the hexosamine pathway . The covalent modification of the enzymes involved in these pathways leads to their functional inhibition, disrupting the normal metabolic processes of the bacteria. This results in the destabilization and dysregulation of proteins related to the targeted pathways .
Pharmacokinetics
The compound’s ability to form bidentate ligands with halide ions suggests that it may have unique adme properties
Result of Action
The result of the compound’s action is potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . By inhibiting essential metabolic enzymes, this compound disrupts bacterial metabolism, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of halide ions in the environment can enhance the compound’s antibacterial activity, as it forms bidentate ligands with these ions . .
特性
IUPAC Name |
4-isocyanatopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-1-3-7-4-2-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGZHDMWZNFDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70067-45-7 | |
| Record name | 4-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

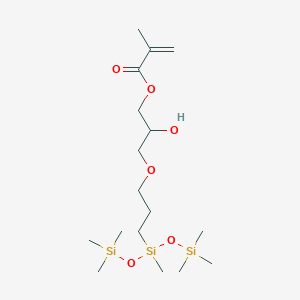
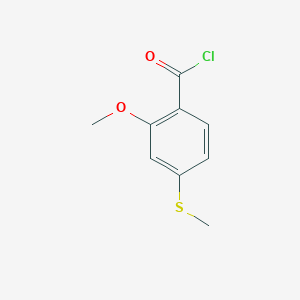
![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)
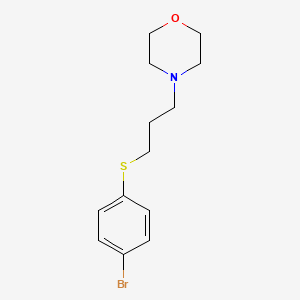
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)
